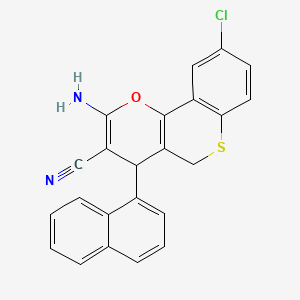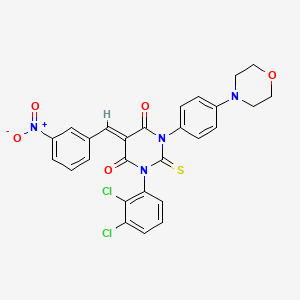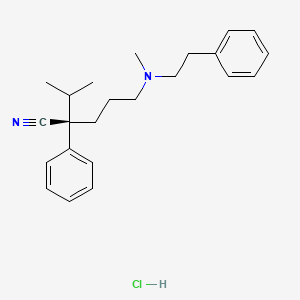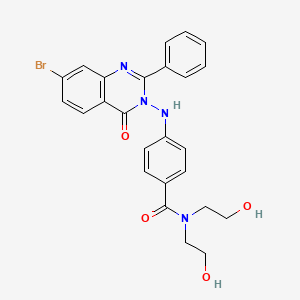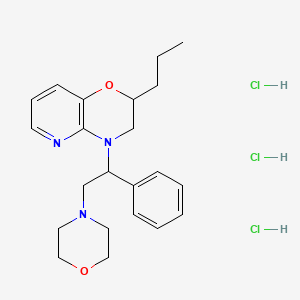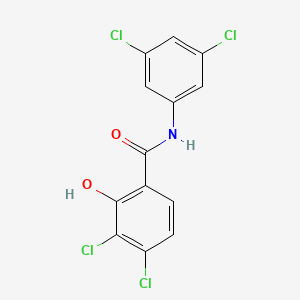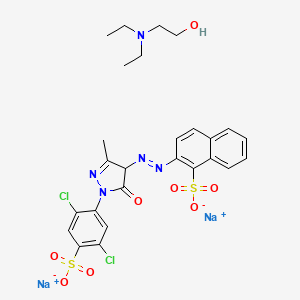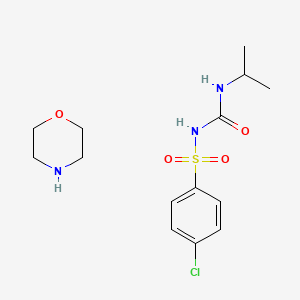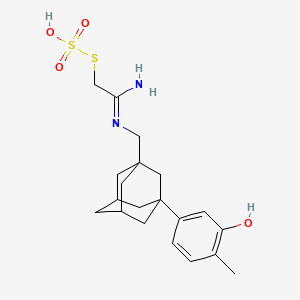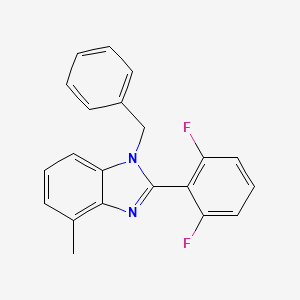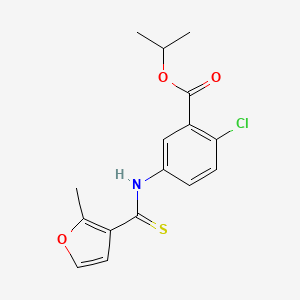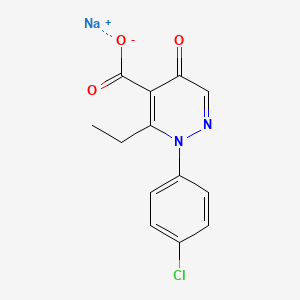
Clofencet-sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofencet-sodium is a sodium salt derivative of clofencet, a pyridazinone compound. It is primarily used as a plant growth regulator, particularly in the agricultural industry to produce hybrid seeds by inducing male sterility in plants. This compound is known for its role in enhancing the vigor and resistance of crops, making it a valuable tool in modern agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of clofencet-sodium involves several steps. The starting material, 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydro-4-pyridazinecarboxylic acid, is reacted with sodium hydroxide to form the sodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through crystallization or other separation techniques to obtain the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Clofencet-sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Clofencet-sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of hybrid seeds and as a growth regulator in agriculture .
Mécanisme D'action
Clofencet-sodium exerts its effects by inhibiting the development of pollen in plants, thereby inducing male sterility. This mechanism involves the disruption of specific molecular pathways that regulate pollen formation and viability. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins involved in pollen development .
Comparaison Avec Des Composés Similaires
Clofencet-sodium is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Clofencet-potassium: Another salt form of clofencet used for similar applications.
Diclofenac-sodium: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Clofilium: A compound related to clofencet with applications in potassium channel research .
This compound stands out due to its specific use in agriculture and its unique ability to induce male sterility in plants, making it a valuable tool for hybrid seed production .
Propriétés
Numéro CAS |
82697-16-3 |
|---|---|
Formule moléculaire |
C13H10ClN2NaO3 |
Poids moléculaire |
300.67 g/mol |
Nom IUPAC |
sodium;2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3.Na/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1 |
Clé InChI |
HMXLBKDRYNCFTJ-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


